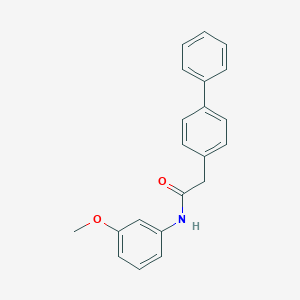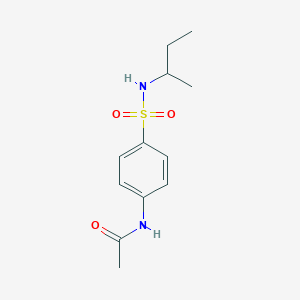![molecular formula C8H10N2O2S3 B269526 O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate, commonly known as OTD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. OTD belongs to the class of dithiocarbamates, which are known for their antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of OTD is not fully understood. However, it is believed that OTD exerts its effects by modulating the activity of various signaling pathways involved in inflammation and cancer. OTD has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. OTD has also been shown to increase the activity of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
OTD has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. OTD has also been shown to increase the production of anti-inflammatory cytokines such as IL-10. OTD has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. OTD has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
OTD has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, OTD has some limitations for lab experiments. It is a highly reactive compound that can interact with other compounds in the lab. It is also poorly soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of OTD. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, arthritis, and colitis. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, the development of new formulations of OTD that improve its solubility and stability could lead to new applications in drug delivery. Finally, the development of new analogs of OTD with improved properties could lead to the development of more potent and selective compounds.
合成法
OTD can be synthesized using a simple two-step reaction. The first step involves the reaction of ethyl chloroformate with 2-mercaptothiazoline to form ethyl S-(2-mercaptothiazol-2-yl) carbamate. The second step involves the reaction of ethyl S-(2-mercaptothiazol-2-yl) carbamate with 2-oxo-2-(1,3-thiazol-2-ylamino) acetic acid to form OTD.
科学的研究の応用
OTD has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. OTD has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. OTD has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis.
特性
製品名 |
O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate |
|---|---|
分子式 |
C8H10N2O2S3 |
分子量 |
262.4 g/mol |
IUPAC名 |
O-ethyl [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C8H10N2O2S3/c1-2-12-8(13)15-5-6(11)10-7-9-3-4-14-7/h3-4H,2,5H2,1H3,(H,9,10,11) |
InChIキー |
CSHIPZQPEWKALP-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCC(=O)NC1=NC=CS1 |
正規SMILES |
CCOC(=S)SCC(=O)NC1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate](/img/structure/B269443.png)
![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B269449.png)

![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)



![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)


